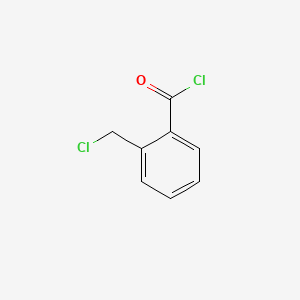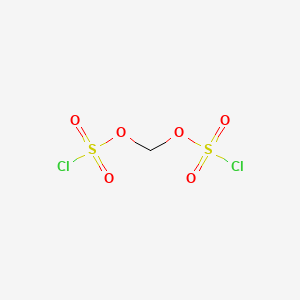
Methylene bis(chlorosulfate)
Overview
Description
Methylene bis(chlorosulfate) is a chemical compound with the molecular formula CH2Cl2O6S2. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene bis(chlorosulfate) can be synthesized through several methods. One common method involves the reaction of dichloromethane with sulfur trioxide in the presence of a catalyst such as boron tribromide. The reaction is typically carried out at a controlled temperature of 20-30°C for about 4 hours. After the reaction, the mixture is neutralized with an aqueous sodium bicarbonate solution, and the product is extracted and dried over anhydrous sodium sulfate .
Industrial Production Methods
In industrial settings, methylene bis(chlorosulfate) is produced by reacting methylene chloride with sulfur trioxide. The reaction mixture is then stabilized and distilled to recover the desired product .
Chemical Reactions Analysis
Types of Reactions
Methylene bis(chlorosulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Methylene bis(chlorosulfate) can participate in substitution reactions, where the chlorosulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methylene bis(chlorosulfate) include sulfur trioxide, dichloromethane, and boron tribromide. The reactions are typically carried out at controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving methylene bis(chlorosulfate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Methylene bis(chlorosulfate) has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceutical applications.
Mechanism of Action
The mechanism of action of methylene bis(chlorosulfate) involves its reactivity with nucleophiles. The chlorosulfate groups can be attacked by nucleophiles, leading to the formation of new bonds and the release of chloride ions. This reactivity makes it a useful reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl chlorosulfate: This compound is similar to methylene bis(chlorosulfate) but contains only one chlorosulfate group attached to a chloromethyl group.
Methyl chlorosulfate: Another related compound, which has a single chlorosulfate group attached to a methyl group.
Uniqueness
Methylene bis(chlorosulfate) is unique due to the presence of two chlorosulfate groups, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
bis(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDHZBJMKCESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431608 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92975-18-3 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
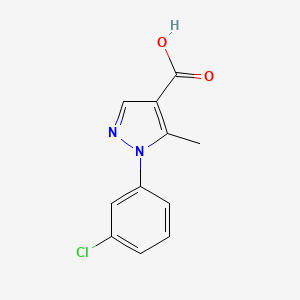


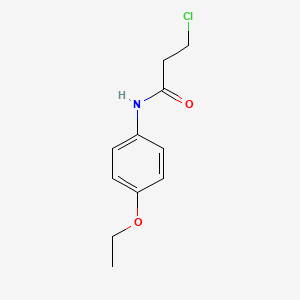
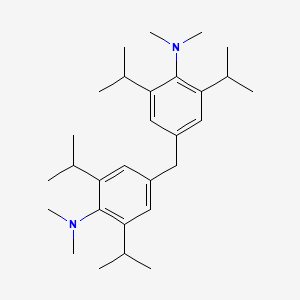
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
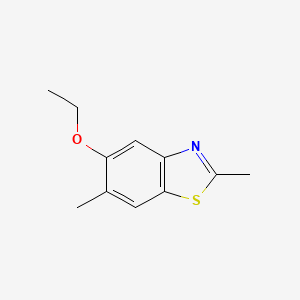

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)



